molecular formula C12H17N3O4S B13315810 [1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine

[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine

Cat. No.: B13315810
M. Wt: 299.35 g/mol
InChI Key: YYZLVRPRZFJYRO-UHFFFAOYSA-N
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Description

[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine is a chemical compound with the molecular formula C12H17N3O4S and a molecular weight of 299.35 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a nitrobenzenesulfonyl group and a methanamine group. It is primarily used in research and development within the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine typically involves the reaction of piperidine derivatives with nitrobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can lead to a variety of sulfonamide derivatives .

Scientific Research Applications

[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzenesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitrobenzenesulfonyl and methanamine groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and development .

Properties

Molecular Formula

C12H17N3O4S

Molecular Weight

299.35 g/mol

IUPAC Name

[1-(2-nitrophenyl)sulfonylpiperidin-2-yl]methanamine

InChI

InChI=1S/C12H17N3O4S/c13-9-10-5-3-4-8-14(10)20(18,19)12-7-2-1-6-11(12)15(16)17/h1-2,6-7,10H,3-5,8-9,13H2

InChI Key

YYZLVRPRZFJYRO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CN)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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